molecular formula C6H11ClO3 B3058691 3-Chloro-4,4-dimethoxybutan-2-one CAS No. 91157-98-1

3-Chloro-4,4-dimethoxybutan-2-one

Cat. No. B3058691
CAS RN: 91157-98-1
M. Wt: 166.6 g/mol
InChI Key: YHWZRMDDQITHEN-UHFFFAOYSA-N
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Description

“3-Chloro-4,4-dimethoxybutan-2-one” is a chemical compound. It is a derivative of “4,4-Dimethoxy-2-butanone”, also known as Acetylacetaldehyde dimethylacetal .


Molecular Structure Analysis

The molecular formula of “4,4-Dimethoxy-2-butanone” is C6H12O3 . The molecular weight is 132.16 . The InChI key is PJCCSZUMZMCWSX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4,4-Dimethoxy-2-butanone” is a liquid with a refractive index of 1.414 (lit.) . It has a boiling point of 70-73 °C/20 mmHg (lit.) and a density of 0.996 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Development of Fine Chemicals

3-Chloro-4,4-dimethoxybutan-2-one is utilized as a raw material in the synthesis of various fine chemicals. Its use simplifies the industrial production process and reduces production costs. Significant applications include the synthesis of chemicals like 2-chloro-3-amino-4-methylpyridine, 3-Hydroxy-3-methyl-1,1-dimethoxybutane, and 2-mercapto-4-methylpyrimidine (Cheng, 2005).

Role in Synthesizing Chloro-Phenyl Compounds

The compound plays a crucial role in the synthesis of 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one. This synthesis involves condensation and hydrogenation processes using 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone as raw materials. This method provides an economically and technically favorable approach compared to previously reported methods (Shen, 2007).

Application in Chemoselective Reactions

3-Chloro-4,4-dimethoxybutan-2-one is involved in chemoselective reactions with allylsilanes. The reaction selectively targets the acetal moiety, demonstrating its importance in organic synthesis and chemical reactions (Ojima & Kumagai, 1978).

Use in Analytical Chemistry

The compound is used in analytical chemistry, particularly in the HPLC-fluorescence determination of chlorocresol and chloroxylenol in pharmaceuticals. Its role as a fluorogenic labelling reagent in pre-column derivatization for HPLC separation of chlorophenols highlights its versatility in analytical applications (Gatti et al., 1997).

Involvement in Ring-Opening Reactions

This chemical plays a role in the stereo and regioselectivities of ring-opening reactions, particularly in the conversion of epoxides. The reaction of 2,3-epoxybutane with aluminum chloride, yielding 3-chloro-2-butanol, demonstrates the influence of different solvents on the reaction's outcome (Inoue et al., 1976).

Safety and Hazards

“4,4-Dimethoxy-2-butanone” is classified as a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

3-chloro-4,4-dimethoxybutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-4(8)5(7)6(9-2)10-3/h5-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWZRMDDQITHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575186
Record name 3-Chloro-4,4-dimethoxybutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91157-98-1
Record name 3-Chloro-4,4-dimethoxybutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 297 g (5.5 mole) sodium methoxide in 5 liters of methanol at 0° C., is added in a slow stream 695 g (5.0 mole) 1,2-dichloro-1-buten-3-one. After the addition is complete, the mixture is stirred at 0° C. for one hour, an additional 54 g (1.0 mole) sodium methoxide is added, and stirring continued at 0° C. for one hour. The mixture is allowed to stir at room temperature overnight, another g mole of sodium methoxide added and stirring continued for an hour. The mixture is filtered (filter aid) to remove salts, washing with fresh methanol. The filtrate is concentrated in vacuo to a slurry which is taken up in isopropyl ether and washed in turn with water, saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The extract is concentrated in vacuo to provide a residual oil which is distilled in vacuo to afford a main fraction of 628 g (75%) of product, B.P. 66°-75° C. at 8 mm. 1H-NMR (CDCl3) ppm (delta): 2.33 (s, 3H), 3.43 (s, 3H), 3.47 (s, 3H), 4.23 (d, 1H), 4.63 (d, 1H).
Quantity
297 g
Type
reactant
Reaction Step One
Quantity
695 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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